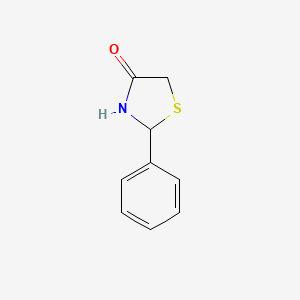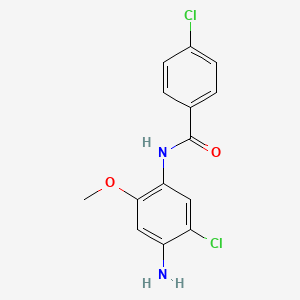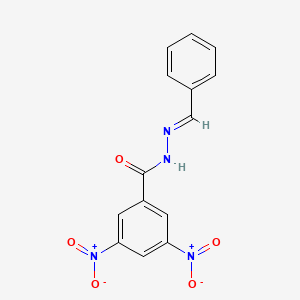![molecular formula C12H12BrN3O3 B3839484 N~2~-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinamide](/img/structure/B3839484.png)
N~2~-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinamide
描述
N~2~-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinamide, commonly known as Br-NPPG, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a potent and selective inhibitor of the glutamate transporter GLT-1, which is responsible for the uptake of glutamate in the brain. Glutamate is an important neurotransmitter that plays a crucial role in various physiological processes, including learning, memory, and synaptic plasticity. However, excessive glutamate release can lead to excitotoxicity, which is implicated in various neurological disorders, such as stroke, traumatic brain injury, and neurodegenerative diseases. Thus, the development of GLT-1 inhibitors, such as Br-NPPG, has been proposed as a potential strategy for the treatment of these disorders.
作用机制
The mechanism of action of Br-NPPG involves the inhibition of GLT-1, which is responsible for the uptake of glutamate in the brain. By inhibiting GLT-1, Br-NPPG increases the extracellular concentration of glutamate, which can activate various glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors. Activation of NMDA receptors is known to be involved in various physiological processes, including learning and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity, which is implicated in various neurological disorders. Thus, the inhibition of GLT-1 by Br-NPPG can potentially modulate glutamate signaling and prevent excitotoxicity.
Biochemical and Physiological Effects:
Br-NPPG has been shown to have various biochemical and physiological effects in preclinical models. In animal models of stroke, Br-NPPG has been shown to reduce oxidative stress and inflammation, which are known to contribute to neuronal damage. Similarly, in models of traumatic brain injury, Br-NPPG has been shown to reduce inflammation and improve mitochondrial function. Moreover, Br-NPPG has been shown to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in neuronal survival and plasticity.
实验室实验的优点和局限性
One of the main advantages of Br-NPPG is its selectivity for GLT-1, which minimizes off-target effects. Moreover, Br-NPPG has been shown to have good pharmacokinetic properties, including good brain penetration and a relatively long half-life. However, one of the limitations of Br-NPPG is its potential for inducing seizures at high doses. Thus, careful dosing and monitoring are required in preclinical studies.
未来方向
Several future directions for the research and development of Br-NPPG can be identified. First, further studies are needed to elucidate the precise mechanism of action of Br-NPPG and its effects on glutamate signaling in the brain. Second, the potential therapeutic applications of Br-NPPG in various neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease, need to be further explored in preclinical and clinical studies. Third, the development of more potent and selective GLT-1 inhibitors, based on the structure of Br-NPPG, could potentially lead to the discovery of novel therapeutics for neurological disorders. Finally, the potential side effects of Br-NPPG, such as seizures, need to be further investigated to ensure its safety and efficacy in clinical applications.
科学研究应用
Br-NPPG has been extensively studied in various preclinical models of neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease. In animal models of stroke, Br-NPPG has been shown to reduce infarct size and improve neurological function. Similarly, in models of traumatic brain injury, Br-NPPG has been shown to reduce neuronal damage and improve cognitive function. Moreover, Br-NPPG has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential as a disease-modifying therapy for this debilitating disorder.
属性
IUPAC Name |
2-[[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c13-7-1-3-8(4-2-7)16-11(18)5-9(12(16)19)15-6-10(14)17/h1-4,9,15H,5-6H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVWWQJQHDVMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-YL]amino}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4-butoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839411.png)

![3-(3-fluorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839434.png)
![2,4-dichloro-6-[({4-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol](/img/structure/B3839440.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3839441.png)
![3-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839445.png)
![N'-[1-(3,4-dichlorophenyl)ethylidene]-2-furohydrazide](/img/structure/B3839449.png)
![5-nitro-N-{2-[(2,4,6-trinitrophenyl)amino]phenyl}-2-furamide](/img/structure/B3839457.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B3839475.png)
![4-methyl-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3839490.png)
![6-methoxy-2-naphthaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3839500.png)